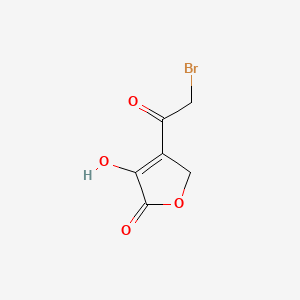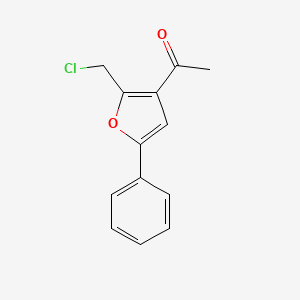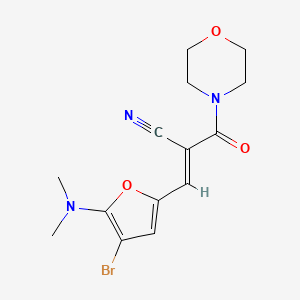
3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile is a synthetic organic compound that features a furan ring substituted with bromine and dimethylamino groups, a morpholine ring, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized and functionalized with bromine and dimethylamino groups.
Introduction of the acrylonitrile group: This can be achieved through a Knoevenagel condensation reaction between a furan aldehyde derivative and malononitrile.
Attachment of the morpholine ring: The morpholine ring can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The bromine atom on the furan ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include furanones or carboxylic acids.
Reduction: Products may include primary amines.
Substitution: Products may include substituted furans with various functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry:
Medicine
Pharmacology: Investigated for its potential biological activity and therapeutic effects.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylamide
- 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(piperidine-4-carbonyl)acrylonitrile
Uniqueness
The unique combination of functional groups in 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C14H16BrN3O3 |
|---|---|
Molecular Weight |
354.20 g/mol |
IUPAC Name |
(E)-3-[4-bromo-5-(dimethylamino)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C14H16BrN3O3/c1-17(2)14-12(15)8-11(21-14)7-10(9-16)13(19)18-3-5-20-6-4-18/h7-8H,3-6H2,1-2H3/b10-7+ |
InChI Key |
NYQFHWBMGHJMNY-JXMROGBWSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(O1)/C=C(\C#N)/C(=O)N2CCOCC2)Br |
Canonical SMILES |
CN(C)C1=C(C=C(O1)C=C(C#N)C(=O)N2CCOCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


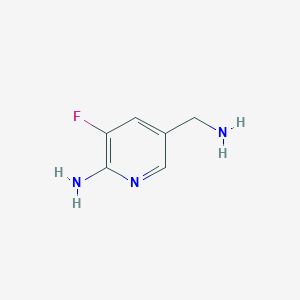
![6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B15207238.png)
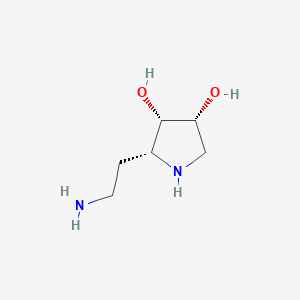
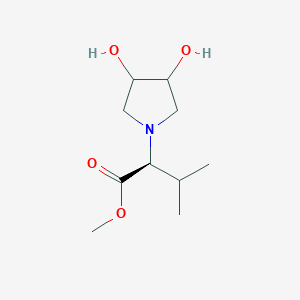
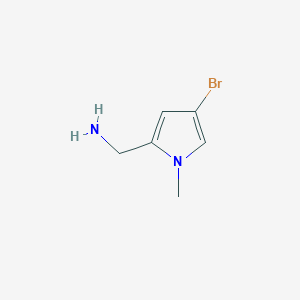
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
![7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid](/img/structure/B15207257.png)

![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)

